Physicochemical Profiling and Structural Dynamics of 3-Methoxy-2-methyl-2H-indazole
Physicochemical Profiling and Structural Dynamics of 3-Methoxy-2-methyl-2H-indazole
Executive Summary
In contemporary medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized to mimic purines and interact with kinase hinge regions. However, the tautomeric ambiguity of 1H-indazoles often complicates structure-activity relationships (SAR) and physicochemical optimization. The compound 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3)[1] represents a strategic structural intervention. By methylating the N2 position and introducing a methoxy group at C3, the core is locked into the 2H-tautomeric form. This in-depth technical guide explores the profound physicochemical consequences of this architecture, providing self-validating experimental protocols for its characterization and detailing its utility in drug development.
Molecular Architecture & Tautomeric Fixation
The indazole core naturally exists in an equilibrium between the 1H and 2H tautomers, heavily favoring the 1H form in aqueous environments due to its superior aromatic stabilization.
-
N2-Methylation: Alkylating the N2 position permanently fixes the molecule in the 2H-indazole configuration. This eliminates the N1-H hydrogen bond donor (HBD) capacity. Causally, the removal of this HBD disrupts the strong intermolecular hydrogen-bonding networks typically seen in 1H-indazoles, leading to a lower crystal lattice energy, a depressed melting point, and significantly enhanced solubility in lipophilic and organic environments.
-
C3-Methoxy Substitution: The methoxy group at the C3 position acts as an electron-donating group via resonance (+M effect). This increases the electron density on the pyrazole ring, subtly modulating the basicity (pKa) of the N1 nitrogen, making it a more effective hydrogen bond acceptor (HBA).
Physicochemical Property Matrix
The structural modifications in 3-methoxy-2-methyl-2H-indazole yield a highly favorable physicochemical profile, particularly for central nervous system (CNS) penetration, aligning perfectly with the Rule of 3 for fragment-based drug discovery (FBDD).
| Property | Value | Mechanistic Implication |
| Molecular Formula | C9H10N2O | Compact fragment size. |
| Molecular Weight | 162.19 g/mol | Facilitates high ligand efficiency (LE). |
| CAS Number | 185553-71-3[1] | Unique identifier for procurement and tracking. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane permeation. |
| TPSA | 25.36 Ų | Well below the 90 Ų threshold required for BBB crossing. |
| H-Bond Donors (HBD) | 0 | Enhances lipophilicity and reduces the desolvation penalty. |
| H-Bond Acceptors (HBA) | 3 (N1, N2, O) | Maintains necessary aqueous solubility for systemic circulation. |
| Rotatable Bonds | 1 | High conformational rigidity, lowering the entropic penalty upon target binding. |
Visualizing the Physicochemical Influence
Influence of 3-methoxy-2-methyl-2H-indazole's properties on ADME and CNS penetration.
Experimental Protocols: Self-Validating Systems
To accurately profile 3-methoxy-2-methyl-2H-indazole, empirical validation must rely on self-validating experimental designs. Below are the protocols for determining its thermodynamic solubility and lipophilicity.
Protocol A: Thermodynamic Aqueous Solubility via Shake-Flask LC-MS/MS
-
Causality & Rationale: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and the cosolvent effect. Thermodynamic solubility measures the true equilibrium between the crystalline solid lattice and the aqueous buffer, which is critical for predicting late-stage formulation viability and gastrointestinal absorption.
-
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3-methoxy-2-methyl-2H-indazole (approx. 5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a 2 mL glass HPLC vial.
-
Equilibration: Incubate the suspension on an orbital shaker at 37°C and 200 rpm.
-
Self-Validation Checkpoint: Sample 50 µL at 24 hours and 48 hours. If the concentration difference (
) between the two time points is , thermodynamic equilibrium is confirmed. If , continue shaking for an additional 24 hours. -
Phase Separation: Centrifuge the equilibrated sample at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for non-specific binding to the filter membrane).
-
Quantification: Dilute the filtrate appropriately and quantify using LC-MS/MS against a standard curve prepared in 50:50 Acetonitrile:Water.
-
Protocol B: Lipophilicity (LogD_7.4) Determination
-
Causality & Rationale: LogD at physiological pH (7.4) provides a more accurate representation of membrane partitioning than LogP, as it accounts for the ionization state of the molecule. Pre-saturating the phases prevents volume shifts during the assay that could skew concentration calculations.
-
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated 1-octanol phase.
-
Partitioning: Combine 500 µL of the compound-spiked octanol with 500 µL of pre-saturated PBS in a microcentrifuge tube. Shake at 25°C for 2 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to ensure a sharp interface.
-
Self-Validation Checkpoint (Mass Balance): Carefully sample both the octanol and aqueous phases. Quantify via LC-MS/MS. Calculate the total mass recovered. The mass balance must be
. A lower recovery indicates compound precipitation, degradation, or accumulation at the interface, invalidating the run.
-
Self-validating experimental workflow for physicochemical property determination.
Applications in Medicinal Chemistry
The 3-methoxy-2-methyl-2H-indazole core serves as a highly versatile building block. Because the 2H-indazole geometry projects substituents at different vectors compared to the 1H-isomer, it allows medicinal chemists to explore novel chemical space and access tight binding pockets that would otherwise clash with standard 1H-indazole derivatives.
A prominent and widely utilized derivative is 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid (CAS: 919106-89-1)[2],[3]. The addition of the carboxylic acid at the C6 position provides a highly reactive functional handle for amide coupling. This enables the rapid synthesis of targeted libraries (e.g., kinase inhibitors, GPCR antagonists, or PROTAC ligands) while retaining the favorable lipophilicity, low TPSA, and rigid planarity of the parent core[2].
References
-
Synthonix. (2024). 919106-89-1 | 3-methoxy-2-methylindazole-6-carboxylic acid. Retrieved from [Link]
